

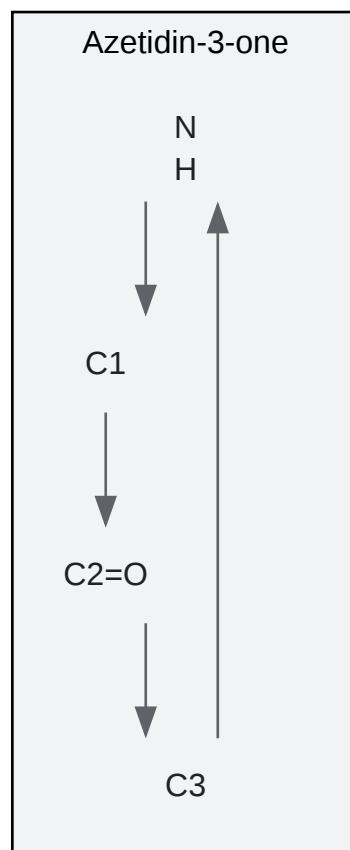
An In-depth Technical Guide to Azetidin-3-one: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Azetidin-3-one**

Cat. No.: **B1332698**


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Azetidin-3-one and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery. As structural isomers of the well-known β -lactams (azetidin-2-ones), these four-membered nitrogen-containing heterocycles offer a unique combination of ring strain and functionality. This strained ring system makes them versatile intermediates for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of the **azetidin-3-one** core.

Chemical Structure and Properties

Azetidin-3-one is a saturated four-membered heterocycle containing a nitrogen atom and a ketone functional group at the 3-position. The high ring strain of approximately 25.4 kcal/mol dictates much of its reactivity. The unprotected form is often handled as its more stable hydrochloride salt. For synthetic transformations, the nitrogen is commonly protected, with the tert-butoxycarbonyl (Boc) group being a frequent choice.

[Click to download full resolution via product page](#)

Caption: Chemical structure of the **Azetidin-3-one** ring.

The properties of **Azetidin-3-one**, its hydrochloride salt, and its N-Boc protected form are summarized below for easy comparison.

Property	Azetidin-3-one	Azetidin-3-one Hydrochloride	1-Boc-3-azetidinone
Molecular Formula	C ₃ H ₅ NO	C ₃ H ₆ CINO	C ₈ H ₁₃ NO ₃
Molecular Weight	71.08 g/mol	107.54 g/mol	171.19 g/mol
CAS Number	54044-11-0	17557-84-5	398489-26-4
Appearance	-	Colorless or white crystalline solid	White to off-white crystalline powder
Melting Point	-	290-300 °C	47-51 °C
Boiling Point	-	139.7°C at 760 mmHg (Predicted)	251.3±33.0 °C (Predicted)
IUPAC Name	azetidin-3-one	azetidin-3-one;hydrochloride	tert-butyl 3-oxoazetidine-1-carboxylate
SMILES	C1C(=O)CN1	C1C(=O)CN1.Cl	C1C(=O)N(C1)C(=O)OC(C)(C)C
InChI	InChI=1S/C3H5NO/c5-3-1-4-2-3/h4H,1-2H2	InChI=1S/C3H5NO.Cl H/c5-3-1-4-2-3/h4H,1-2H2;1H	InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h4-5H2,1-3H3
¹ H NMR (CDCl ₃ , δ)	-	-	4.6 (s, 4H)
¹³ C NMR (CDCl ₃ , δ)	-	-	28.2, 66.1, 81.1, 156.4, 203.0
IR (C=O stretch)	~1780 cm ⁻¹ (strained ketone)	-	~1785 cm ⁻¹ (ketone), ~1700 cm ⁻¹ (carbamate)

Note: Spectroscopic data are approximate and can vary based on solvent and experimental conditions. Data for the unprotected **Azetidin-3-one** is limited due to its instability.

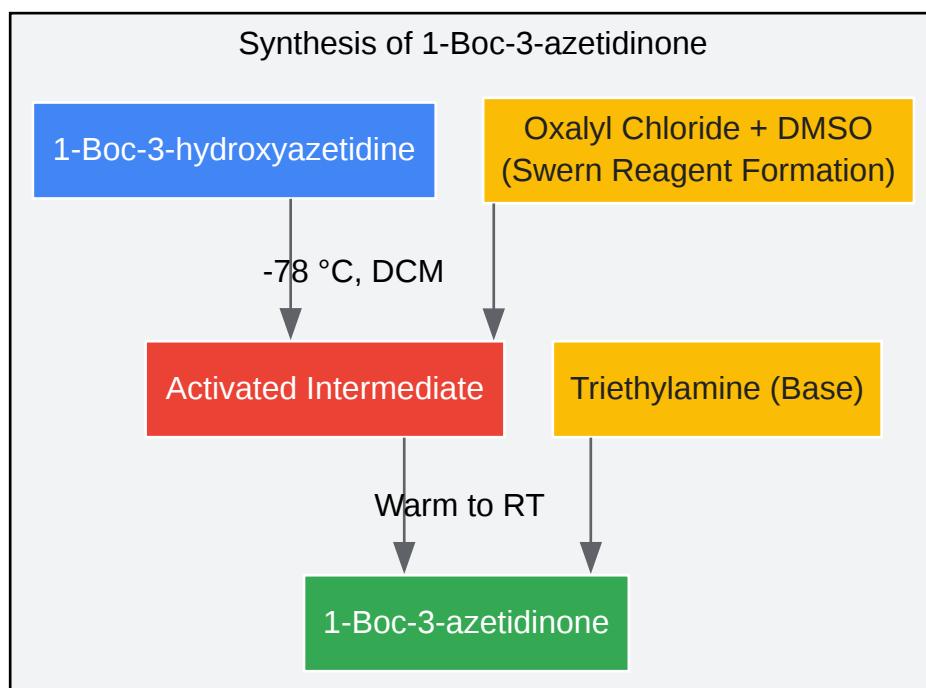
Synthesis of Azetidin-3-one Derivatives

The synthesis of the **azetidin-3-one** core can be challenging. Common historical methods include the cyclization of α -amino- α' -diazo ketones, which can suffer from low yields and the use of hazardous reagents.^[1] More modern approaches, such as gold-catalyzed oxidative cyclizations, offer more flexible and safer routes.^[1]

A widely used and crucial intermediate is 1-Boc-3-azetidinone. It is typically synthesized by the oxidation of the corresponding alcohol, 1-Boc-3-hydroxyazetididine.

This protocol describes a common laboratory-scale synthesis of 1-Boc-3-azetidinone from 1-Boc-3-hydroxyazetididine.^[2]

Materials:


- 1-Boc-3-hydroxyazetididine
- Oxalyl chloride (or equivalent activating agent)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Standard workup reagents (water, brine, saturated sodium bicarbonate)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
- A solution of DMSO in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period (e.g., 15 minutes).
- A solution of 1-Boc-3-hydroxyazetididine in anhydrous DCM is then added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for approximately 30-60

minutes.

- Triethylamine is added dropwise to the reaction mixture. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours.
- The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.
- The combined organic layers are washed sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-Boc-3-azetidinone.
- The crude product can be purified by silica gel flash chromatography.

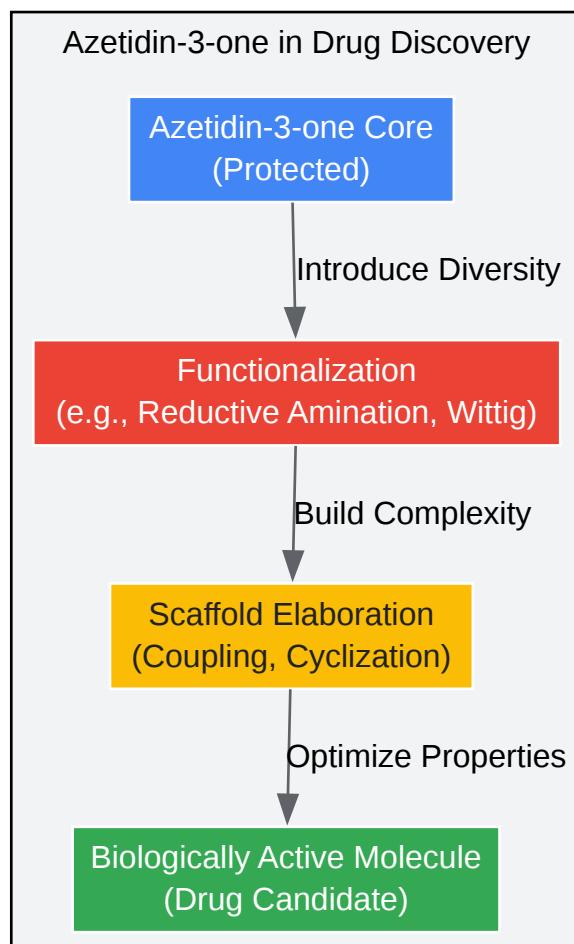
[Click to download full resolution via product page](#)

Caption: Workflow for the Swern oxidation of 1-Boc-3-hydroxyazetididine.

Reactivity and Biological Significance

The reactivity of azetidines is largely driven by their significant ring strain.^[3] This makes them susceptible to ring-opening reactions under various conditions, including nucleophilic attack.^[4] ^[5] The ketone at the 3-position provides a handle for a wide range of chemical transformations, such as:

- Nucleophilic Addition: The carbonyl group can undergo addition reactions with various nucleophiles (e.g., Grignard reagents, organolithiums) to form tertiary alcohols.
- Reductive Amination: The ketone can be converted to an amine, providing a route to 3-aminoazetidine derivatives.
- Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of an exocyclic double bond at the 3-position, creating versatile intermediates for further functionalization, such as Michael additions.^[6]^[7]


While the azetidin-2-one (β -lactam) ring is famous for its role in antibiotics like penicillins and cephalosporins, the **azetidin-3-one** scaffold serves as a valuable building block for a different range of therapeutic agents.^[8]^[9]^[10]^[11] Its rigid, three-dimensional structure is desirable for creating molecules that can fit into specific protein binding pockets.

Derivatives of **azetidin-3-one** are key intermediates in the synthesis of compounds targeting a variety of diseases. For instance, functionalized azetidines are found in molecules with applications as:

- Anticancer agents
- Antiviral compounds
- Anti-inflammatory drugs
- Central Nervous System (CNS) active agents^[8]

The azetidine ring acts as a bioisostere for other cyclic structures and provides a means to fine-tune the physicochemical properties of a drug candidate, such as solubility and metabolic stability.

The utility of the **azetidin-3-one** core in drug development follows a logical progression from a simple building block to a complex, biologically active molecule.

[Click to download full resolution via product page](#)

Caption: Logical flow from core structure to drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Azetidines | Ambeed [ambeed.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsr.net [ijsr.net]
- 9. mdpi.com [mdpi.com]
- 10. bepls.com [bepls.com]
- 11. iipseries.org [iipseries.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Azetidin-3-one: Structure, Properties, and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332698#azetidin-3-one-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com